6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
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Overview
Description
6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a piperazine ring attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, or oxidative coupling.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where the imidazo[1,2-a]pyrazine core reacts with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions, forming different cyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing acetylcholinesterase inhibitors and antioxidants, which are potential treatments for Alzheimer’s disease.
Drug Development: The compound’s structure allows for modifications to enhance its biological activity and pharmacokinetic properties.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain.
Antioxidant Activity: It exhibits radical scavenging activity, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine: Lacks the bromine atom but shares the core structure.
6-bromo-8-(butylamino)imidazo[1,2-a]pyrazine: Similar structure with a butylamino group instead of piperazine.
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline: Different core but similar functional groups.
Uniqueness
6-bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is unique due to the presence of both the bromine atom and the piperazine ring, which contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12BrN5 |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-bromo-8-piperazin-1-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12BrN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 |
InChI Key |
XNILOZDQMHSDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
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